2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole
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Overview
Description
2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring substituted with a chlorophenoxy methyl group and a fluorine atom
Mechanism of Action
Target of Action
Similar compounds such as phenoxy herbicides are known to mimic the auxin growth hormone indoleacetic acid (iaa) and affect broad-leaf plants .
Mode of Action
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Biochemical Pathways
Related compounds such as phenoxy herbicides are known to interfere with the normal growth pathways of plants, leading to uncontrolled growth and eventual death .
Pharmacokinetics
Similar compounds such as phenoxy herbicides are known to be absorbed by plants and distributed throughout the plant tissues .
Result of Action
Related compounds such as phenoxy herbicides are known to cause rapid, uncontrolled growth in broad-leaf plants, leading to their eventual death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorophenol and 5-fluoro-1H-1,3-benzodiazole.
Reaction Conditions: The 2-chlorophenol is reacted with chloromethyl methyl ether in the presence of a base such as sodium hydroxide to form 2-(chloromethyl)phenol. This intermediate is then reacted with 5-fluoro-1H-1,3-benzodiazole under reflux conditions in the presence of a suitable solvent like dimethylformamide (DMF) and a catalyst such as potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 2-[(2-chlorophenoxy)methyl]-1H-1,3-benzodiazole
- 5-fluoro-2-[(2-chlorophenoxy)methyl]-1H-benzimidazole
Comparison:
- Structural Differences: The presence of the fluorine atom in 2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-1,3-benzodiazole distinguishes it from similar compounds, potentially leading to different chemical and biological properties.
- Unique Properties: The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it unique compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(2-chlorophenoxy)methyl]-6-fluoro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O/c15-10-3-1-2-4-13(10)19-8-14-17-11-6-5-9(16)7-12(11)18-14/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIOYEOSPCTTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC3=C(N2)C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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